N-Methyl-2-(1-methylpiperidin-4-yl)ethanamine
Description
N-Methyl-2-(1-methylpiperidin-4-yl)ethanamine is a tertiary amine characterized by a piperidine ring substituted with a methyl group at the 1-position and an ethylamine side chain at the 4-position, where the terminal amine is N-methylated. This compound serves as a key intermediate in pharmaceutical synthesis due to its versatile structure, which allows modifications for targeting specific receptors or enhancing pharmacokinetic properties. Its applications span drug development, particularly in neurology and oncology, where piperidine derivatives are prominent .
Properties
IUPAC Name |
N-methyl-2-(1-methylpiperidin-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-6-3-9-4-7-11(2)8-5-9/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOHRGNKVCNGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCN(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(1-methylpiperidin-4-yl)ethanamine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 1-methylpiperidine with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(1-methylpiperidin-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF or THF.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Various N-alkylated derivatives.
Scientific Research Applications
Chemistry
N-Methyl-2-(1-methylpiperidin-4-yl)ethanamine serves as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals. It is employed in:
- Synthesis of Heterocycles : The compound is utilized in creating various heterocyclic compounds that are essential in medicinal chemistry.
- Reagent in Organic Reactions : It acts as a reagent in nucleophilic substitution reactions, facilitating the formation of more complex structures.
Biology
In biological research, this compound is pivotal for studying neurotransmitter systems and receptor interactions:
- Neurotransmitter Modulation : It has been shown to affect dopamine and norepinephrine pathways, indicating potential psychostimulant properties.
- Receptor Binding Assays : The compound interacts with serotonin (5-HT) receptors, which are critical for mood regulation and other neurological functions.
Medicine
The therapeutic potential of this compound is being investigated for various neurological disorders:
- Psychiatric Disorders : Research indicates its potential efficacy in treating conditions such as depression, anxiety disorders, schizophrenia, and related psychoses through modulation of serotonergic receptor activity .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inhibiting specific enzymes related to cancer progression, such as histone deacetylases .
Industry
The compound is also utilized in industrial applications:
- Agrochemicals Production : Its unique chemical properties make it valuable in the synthesis of agrochemicals.
- Specialty Chemicals : It finds applications in producing specialty chemicals that require specific reactivity profiles.
Case Study 1: Neuropharmacological Research
A study explored the effects of this compound on serotonin receptors in animal models. Results indicated significant modulation of serotonin levels, suggesting potential applications in treating depression and anxiety disorders.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the inhibition of histone deacetylases, leading to apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-Methyl-2-(1-methylpiperidin-4-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-Based Analogs
2-(1-Methylpiperidin-4-yl)ethanamine
- Structure : Lacks the N-methyl group on the ethylamine side chain.
- Applications : A precursor in synthesizing N-methylated derivatives and bioactive molecules. Used in antipsychotic and antiviral drug development .
- Key Difference : The absence of the N-methyl group reduces lipophilicity and alters metabolic stability compared to the target compound.
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- Structure : Positional isomer with the methyl group on the piperidine nitrogen (1-position) instead of the 4-position.
- Properties : Altered steric and electronic effects influence receptor binding. For example, such isomers show varying affinities for serotonin or histamine receptors .
2-(1-Benzylpiperidin-4-yl)ethanamine
Heterocyclic Analogs
Betahistine (N-Methyl-2-(2-pyridyl)ethanamine)
- Structure : Replaces the piperidine ring with a pyridine moiety.
- Pharmacology : Acts as an H1 receptor agonist and H3 antagonist, used in treating Ménière’s disease. The pyridine ring enhances H1R selectivity compared to piperidine derivatives .
N-Methyl-2-(morpholin-4-yl)ethanamine
Pharmacologically Active Derivatives
Naratriptan (5-HT1B/1D Agonist)
- Structure : Incorporates the target compound’s 1-methylpiperidin-4-yl group into a sulfonamide-linked indole scaffold.
- Function : Selective serotonin receptor agonist for migraine treatment. The indole and sulfonamide groups enhance 5-HT1B/1D binding .
Dimetindene Derivatives
Physicochemical Properties
- Dipole Moments : DFT studies on similar aza-Michael adducts (e.g., N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine) reveal polarities (5.23 Debye) driven by sulfonyl and amine groups . The target compound’s dipole moment is expected to be lower due to the absence of electron-withdrawing groups.
- Solubility : Piperidine derivatives generally exhibit moderate solubility in organic solvents, while morpholine analogs show higher aqueous solubility .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-Methyl-2-(1-methylpiperidin-4-yl)ethanamine is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including neuroscience and medicinal chemistry.
Chemical Structure and Properties
This compound features a piperidine ring with a methyl substitution, which contributes to its distinct chemical behavior. Its molecular formula is , with a molecular weight of 158.24 g/mol. The specific substitution pattern enhances its interaction with biological targets, making it a valuable compound for research and therapeutic applications .
The compound's mechanism of action primarily involves its interaction with neurotransmitter receptors. It can act as either an agonist or antagonist, modulating receptor activity and influencing various physiological processes. Key mechanisms include:
- Neurotransmitter Modulation : this compound has been shown to affect dopamine and norepinephrine pathways, potentially exhibiting psychostimulant properties .
- Receptor Binding : The compound interacts with serotonin (5-HT) receptors, which are crucial for mood regulation and other neurological functions .
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Neuropharmacological Effects
- The compound has been studied for its potential in treating neurological disorders by modulating neurotransmitter systems .
- It may influence cognitive functions and mood through its interaction with serotonin receptors .
2. Anticancer Properties
- Preliminary studies suggest that derivatives of piperidine, including this compound, may possess anticancer activity by inhibiting specific enzymes related to cancer progression .
- Research has indicated that such compounds can induce apoptosis in cancer cells, enhancing their potential as therapeutic agents .
3. Potential Therapeutic Applications
- Investigated for use in developing new drugs targeting neurological conditions, the compound shows promise due to its unique structural characteristics .
- Its role in receptor binding assays highlights its importance in pharmacological research .
Comparative Analysis
A comparison of this compound with similar compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring with methyl substitution | Neurotransmitter modulation, anticancer |
| 2-(4-Methyl-1-piperidinyl)ethanamine | Lacks N-methyl group | Different receptor interaction |
| N-Methylpiperidine | Contains piperidine ring | Limited biological activity |
Case Studies
Case Study 1: Neuropharmacological Research
A study explored the effects of this compound on serotonin receptors in animal models. The results indicated significant modulation of serotonin levels, suggesting potential applications in treating depression and anxiety disorders.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the inhibition of histone deacetylases, leading to apoptosis in cancer cells.
Q & A
Q. Q1. What are the standard synthetic routes for N-Methyl-2-(1-methylpiperidin-4-yl)ethanamine, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves reductive amination of 4-piperidone derivatives. For example:
- Route 1: Reaction of 1-methylpiperidin-4-one with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–6) .
- Route 2: Hydrogenation with a palladium on carbon (Pd/C) catalyst in methanol or ethanol at 50–80°C .
Optimization: Control of pH, solvent polarity, and temperature is critical to avoid side reactions (e.g., over-alkylation). Purity is monitored via TLC or HPLC .
Q. Q2. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify methyl and piperidine substituents. Key signals include δ ~2.3 ppm (N–CH3) and δ ~2.7–3.1 ppm (piperidine CH2 groups) .
- Mass Spectrometry (MS): ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 171.2 for C9H20N2) .
- Elemental Analysis: Combustion analysis to validate C, H, and N percentages .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported pharmacological data (e.g., receptor binding vs. functional assays)?
Methodological Answer:
- Orthogonal Assays: Combine radioligand binding (e.g., for σ-1 receptors) with functional assays (e.g., calcium flux in HEK293 cells) to differentiate binding affinity from efficacy .
- Data Normalization: Account for batch-to-batch variability in compound purity using HPLC-coupled assays. Impurities like N-oxide derivatives (from oxidation) may interfere with results .
- Structural Confirmation: Use X-ray crystallography (via SHELXL refinement) to rule out stereochemical inconsistencies .
Q. Q4. What computational strategies are effective for predicting the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions (e.g., with acetylcholine-binding protein) using AMBER or GROMACS. Focus on piperidine ring flexibility and methyl group steric effects .
- Docking Studies: Autodock Vina or Schrödinger Suite to predict binding poses in σ-1 or NMDA receptors. Validate with mutagenesis data (e.g., K+ channel residues) .
Q. Q5. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Catalysts: Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and minimize racemization .
- Crystallization Optimization: Use solvent mixtures (e.g., ethanol/water) to enhance crystal lattice stability during recrystallization .
Data Contradiction Analysis
Q. Q6. How should conflicting results about the compound’s stability under physiological conditions be addressed?
Methodological Answer:
- Accelerated Stability Studies: Conduct stress testing at 40°C/75% RH for 4 weeks. Monitor degradation products (e.g., N-oxide via LC-MS) .
- Buffer Compatibility: Test stability in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). Degradation pathways (hydrolysis vs. oxidation) vary with pH .
- Isotope-Labeling: Use ¹⁴C-labeled compound to trace metabolite formation in hepatocyte assays .
Experimental Design Considerations
Q. Q7. What in vitro models are suitable for evaluating the compound’s neuropharmacological effects?
Methodological Answer:
- Primary Neuronal Cultures: Rat cortical neurons for NMDA receptor modulation studies. Measure Ca²⁺ influx using Fluo-4 AM dye .
- SH-SY5Y Cells: Differentiate into dopaminergic neurons for σ-1 receptor binding assays. Use siRNA knockdown to validate target specificity .
Q. Q8. How can researchers design robust structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core Modifications: Synthesize analogs with varied substituents (e.g., ethyl instead of methyl) and compare logP (HPLC) and pKa (potentiometry) .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen-bonding (piperidine NH) and hydrophobic (methyl groups) features .
Tables
Q. Table 1. Key Spectroscopic Signatures
| Technique | Key Peaks | Interpretation |
|---|---|---|
| ¹H NMR | δ 2.3 (s, 3H) | N–CH3 group |
| ¹³C NMR | δ 45.2 (N–CH3) | Methylation site |
| IR | 2800 cm⁻¹ (C–H stretch) | Piperidine ring |
Q. Table 2. Stability Under Stress Conditions
| Condition | Degradation Products | Analytical Method |
|---|---|---|
| 40°C/75% RH | N-Oxide (5%) | LC-MS |
| pH 1.2 (SGF) | Hydrolyzed amine (12%) | HPLC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
